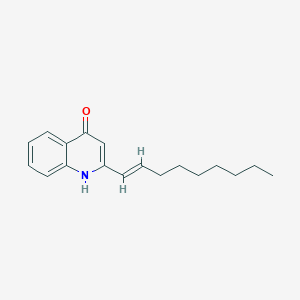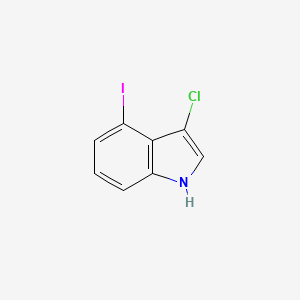
(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a naphthalene ring substituted with a methoxy group and a pyrrole ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 6-methoxy-2-naphthaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
化学反应分析
Types of Reactions
(6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols or pyrrolidines.
科学研究应用
Chemistry
In chemistry, (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of molecules with anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its biological activity and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
作用机制
The mechanism of action of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of (6-Methoxynaphthalen-2-yl)(1-methyl-1H-pyrrol-2-yl)methanol.
1-Methyl-1H-pyrrole-2-carbaldehyde: Another precursor used in the synthesis.
Naphthol derivatives: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
This compound is unique due to its combination of a methoxy-substituted naphthalene ring and a methyl-substituted pyrrole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
1443312-01-3 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
(6-methoxynaphthalen-2-yl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C17H17NO2/c1-18-9-3-4-16(18)17(19)14-6-5-13-11-15(20-2)8-7-12(13)10-14/h3-11,17,19H,1-2H3 |
InChI 键 |
DLHFPJOMNXUKSW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(C2=CC3=C(C=C2)C=C(C=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)


![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)




